molecular formula C6H5BrN2O2 B14853758 6-Bromopyrimidin-4-YL acetate

6-Bromopyrimidin-4-YL acetate

Cat. No.: B14853758
M. Wt: 217.02 g/mol
InChI Key: HCRKMOUFRLOKBQ-UHFFFAOYSA-N
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Description

6-Bromopyrimidin-4-YL acetate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 6th position and an acetate group at the 4th position of the pyrimidine ring makes this compound unique and valuable in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrimidin-4-YL acetate typically involves the bromination of pyrimidine derivatives followed by acetylation. One common method starts with 2-aminonicotinonitrile, which undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield the desired product . Microwave irradiation can be used to improve yields and reduce by-products .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and acetylation reactions. The process involves the use of bromine and acetic anhydride under controlled conditions to ensure high purity and yield. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 6-Bromopyrimidin-4-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and acetate group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromopyrimidin-4-YL acetate is unique due to the presence of both bromine and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

(6-bromopyrimidin-4-yl) acetate

InChI

InChI=1S/C6H5BrN2O2/c1-4(10)11-6-2-5(7)8-3-9-6/h2-3H,1H3

InChI Key

HCRKMOUFRLOKBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=NC=N1)Br

Origin of Product

United States

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